molecular formula C26H19FN4O3S2 B11556311 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11556311
M. Wt: 518.6 g/mol
InChI Key: FUNNWIYWUJUZNX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, thiophene, pyridine, and fluorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-cyano-6-(thiophen-2-yl)pyridine and 4-(3-fluorophenyl)-4H-pyran-3-carboxylate. These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert cyano groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could be explored for drug development, particularly for targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H19FN4O3S2

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H19FN4O3S2/c1-2-33-26(32)23-20(34-24(30)18(13-29)22(23)15-5-3-6-17(27)11-15)14-36-25-16(12-28)8-9-19(31-25)21-7-4-10-35-21/h3-11,22H,2,14,30H2,1H3

InChI Key

FUNNWIYWUJUZNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N

Origin of Product

United States

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